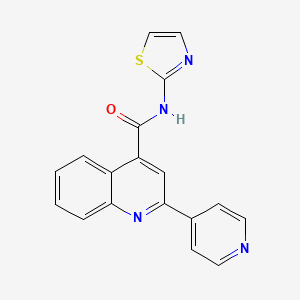

2-(pyridin-4-yl)-N-(thiazol-2-yl)quinoline-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

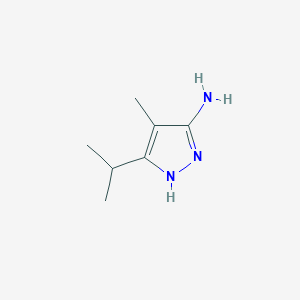

2-(pyridin-4-yl)-N-(thiazol-2-yl)quinoline-4-carboxamide, also known as PTQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PTQ is a heterocyclic molecule that contains a pyridine ring, a thiazole ring, and a quinoline ring, which gives it unique chemical properties.

Scientific Research Applications

Heterocyclic Compounds in Organic Chemistry and Their Applications

Heterocyclic compounds, featuring heteroatoms such as nitrogen, sulfur, and oxygen, play a crucial role in organic chemistry due to their widespread applications in drug development and medicinal chemistry. These compounds are essential in the fight against various human and animal diseases and disorders, serving as anticonvulsants, antivirals, anti-inflammatories, and central vasodilators. Furthermore, they find use in nontherapeutic applications such as anthelmintics, diuretics, anti-hypertensives, uricosurics, fungicides, bactericides, and herbicides. The chemistry of heterocyclic compounds like Quinoxaline, Triazole, Pyrimidine, Pyridine, Oxadiazole, Thiazole, Indole, and Azepine, alongside recent synthetic methodologies and their pharmaceutical importance, underscores their significance in the development of bioactive molecules with potential therapeutic applications (Baranwal et al., 2022).

Photocatalytic Degradation of Pollutants

The photocatalytic degradation of pollutants in water using the TiO2-UV process has been explored for various aromatic and alicyclic compounds, including pyridine and quinoline derivatives. This process not only mineralizes pollutants but also sheds light on the complexity of photocatalytic pathways through the identification of intermediate products. The study highlights the occurrence of oxidation, bond cleavage, H(Cl) atom addition or transfer, and coupling reactions during photocatalysis. Moreover, it suggests that OH° radicals are not the sole active species in photocatalytic degradations, indicating the involvement of O2−o anion-radicals and electron transfer mechanisms in the degradation of quinoline derivatives (Pichat, 1997).

properties

IUPAC Name |

2-pyridin-4-yl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4OS/c23-17(22-18-20-9-10-24-18)14-11-16(12-5-7-19-8-6-12)21-15-4-2-1-3-13(14)15/h1-11H,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDPWVZLHXFMNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[2-methyl-1-(1-phenyltetrazol-5-yl)sulfanylpropan-2-yl]benzenesulfonamide](/img/structure/B2924507.png)

![3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-7-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2924508.png)

![5-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B2924510.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-phenylpropylideneamino]acetamide](/img/structure/B2924514.png)

![(Z)-4-(indolin-1-ylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2924516.png)

![3-(4-chlorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2924517.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2924518.png)

![1-(6-((4-(Isopentyloxy)benzyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol](/img/structure/B2924526.png)